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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

Executive Summary & Strategic Importance In modern fragment-based drug discovery and complex active pharmaceutical ingredient (API) synthesis, the selection of highly specific building blocks dictates the pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern fragment-based drug discovery and complex active pharmaceutical ingredient (API) synthesis, the selection of highly specific building blocks dictates the pharmacokinetic and pharmacodynamic success of the final molecule. 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid (CAS: 2641114-67-0) has emerged as a critical intermediate in the development of next-generation therapeutics.

Structurally, this compound features a conformationally restricted phthalan (1,3-dihydroisobenzofuran) core, a reactive acetic acid moiety, and a heavy bromine atom. This unique triad of functional groups provides a highly tunable scaffold. As a Senior Application Scientist, I have observed its increasing utility in synthesizing carboxy-benzimidazole GLP-1R modulating compounds[1] and α4​β7​ integrin antagonists for autoimmune diseases[2]. This whitepaper dissects its physicochemical properties, mechanistic applications, and provides a self-validating protocol for its integration into API synthesis.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of this intermediate is essential for predicting its behavior during late-stage coupling and formulation. The phthalan core provides a specific spatial geometry that mimics certain hydrophobic pharmacophores, while the ether oxygen acts as a weak hydrogen-bond acceptor.

Quantitative Data Summary
PropertyValueScientific Implication & Causality
CAS Number 2641114-67-0Unique identifier for procurement and global database tracking.
Molecular Formula C10H9BrO3Defines the exact elemental composition for mass spectrometry (MS) validation.
Molecular Weight 257.08 g/mol Optimal low-molecular-weight fragment, allowing downstream additions without violating Lipinski’s Rule of 5.
Predicted pKa ~4.5 - 4.8Exists as a carboxylate anion at physiological pH; requires strong electrophilic activation (e.g., HATU) for amide coupling.
Predicted LogP ~2.1The bromine atom increases lipophilicity, balancing the polar carboxylic acid, which aids in cellular permeability of the final API.
H-Bond Donors 1Contributes to target binding via the carboxylic acid (if left uncoupled).
H-Bond Acceptors 3The ether and carbonyl oxygens can act as critical H-bond acceptors within a receptor's binding pocket.

Mechanistic Application in Drug Discovery

The architectural rigidity of the 1,3-dihydroisobenzofuran ring makes it an excellent bioisostere for more flexible aromatic systems, reducing the entropic penalty upon receptor binding.

  • GLP-1R Agonists : In the synthesis of oral or long-acting GLP-1 receptor modulators, this fragment is coupled to benzimidazole cores[1]. The phthalan ring inserts into the hydrophobic sub-pocket of the GLP-1 receptor, stabilizing the active conformation of the G-protein coupled receptor (GPCR) and initiating the cAMP signaling cascade.

  • α4​β7​ Integrin Inhibitors : For inflammatory bowel disease therapeutics, the bromine atom serves as a critical lipophilic anchor or a synthetic handle for late-stage Suzuki-Miyaura cross-coupling to extend the molecule into the integrin's binding cleft[2][3].

GLP1R_Pathway A GLP-1R Agonist (Synthesized from CAS 2641114-67-0) B GLP-1 Receptor (GPCR Activation) A->B C G-alpha-s Protein Recruitment B->C D Adenylyl Cyclase Activation C->D E cAMP Elevation D->E F PKA Activation E->F G Insulin Secretion & Glycemic Control F->G

Figure 1: GLP-1R signaling cascade activated by APIs synthesized using the phthalan intermediate.

Synthetic Methodology & Self-Validating Protocol

To utilize 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid effectively, amide coupling is the most frequent transformation. The following protocol is designed as a self-validating system , ensuring that each step has a built-in analytical checkpoint to guarantee trustworthiness and reproducibility.

Protocol: High-Efficiency Amide Coupling via HATU Activation

Objective : Couple the intermediate with a sterically hindered secondary amine to yield a functionalized API precursor.

Causality of Experimental Choices :

  • HATU (1.2 eq) : Chosen over standard EDC/HOBt due to superior reaction kinetics. The 7-azabenzotriazole leaving group accelerates aminolysis, which is critical when dealing with sterically demanding downstream amines.

  • DIPEA (3.0 eq) : A non-nucleophilic base required to deprotonate the acetic acid moiety (pKa ~4.5) and neutralize the amine hydrochloride salt without participating in nucleophilic side reactions.

  • Anhydrous DMF : Provides excellent solvation for both the polar phthalan intermediate and lipophilic amine partners, ensuring a homogeneous reaction environment.

Step-by-Step Methodology :

  • Initiation & Activation : Dissolve 1.0 eq (e.g., 257 mg, 1.0 mmol) of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid in 10 mL of anhydrous DMF under a nitrogen atmosphere. Add 3.0 eq of DIPEA (522 µL). Cool the mixture to 0°C. Add 1.2 eq of HATU (456 mg).

    • Causality: Cooling to 0°C prevents the thermal degradation of the highly reactive OAt-ester intermediate.

  • Activation Check (Self-Validation) : Stir for 15 minutes. Validation: Quench a 5 µL aliquot in 1 mL of methanol. LC-MS analysis must show the complete disappearance of the starting mass (m/z 255/257[M-H]⁻) and the appearance of the methyl ester mass, confirming successful activation.

  • Nucleophilic Addition : Add 1.1 eq of the target amine. Remove the ice bath, allowing the reaction to warm to room temperature (20-25°C). Stir for 2-4 hours.

  • In-Process Control (IPC) : Sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validation Criterion: Proceed to workup only when the unreacted acid peak is <5% relative to the product peak.

  • Quench & Workup : Dilute the reaction with 50 mL of ethyl acetate. Wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine and DIPEA, followed by saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid and HOAt, and finally brine (20 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, ready for preparative HPLC purification.

Workflow SM Starting Material (Phthalan Core) Bromination Regioselective Bromination SM->Bromination Alkylation Acetic Acid Installation Bromination->Alkylation Intermediate Target Intermediate (CAS: 2641114-67-0) Alkylation->Intermediate IPC1 LC-MS / NMR Validation Intermediate->IPC1 Coupling Amide Coupling (Drug API) Intermediate->Coupling

Figure 2: Synthetic workflow and analytical validation for the brominated phthalan intermediate.

Analytical Characterization & Stability

To ensure the integrity of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid during storage and prior to synthesis, orthogonal analytical techniques must be employed:

  • LC-MS : Due to the presence of the bromine atom, the mass spectrum will display a characteristic 1:1 isotopic doublet at m/z 255 and 257 in negative electrospray ionization (ESI-) mode, corresponding to the [M-H]⁻ ions of the ⁷⁹Br and ⁸¹Br isotopes.

  • ¹H NMR (DMSO-d6) : The phthalan core is characterized by the distinct methylene protons adjacent to the ether oxygen, typically appearing as two singlets or a multiplet around 4.9 - 5.1 ppm. The acetic acid methylene protons will appear as a sharp singlet near 3.6 ppm.

  • Stability : The compound is generally stable under ambient conditions but should be stored at 2-8°C protected from light to prevent potential radical-induced debromination or oxidation of the ether linkage over prolonged periods.

References

  • Patent CN117295729A : Carboxy-benzimidazole GLP-1R modulating compound. Gilead Sciences, Inc.[1]. Available at:

  • Patent US11224600B2 : Compounds for inhibition of alpha 4 beta 7 integrin. Gilead Sciences, Inc.[2]. Available at:

  • Patent WO2019200202A1 : Antagonists of human integrin (alpha4)(beta7).[3]. Available at:

Sources

Exploratory

Structural Characterization and Synthetic Utility of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Pharmacological Relevance In the modern landscape of structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Pharmacological Relevance

In the modern landscape of structure-based drug design, the selection of highly specific molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a therapeutic candidate. 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid (CAS: 2641114-67-0)[1] has emerged as a privileged scaffold, particularly in the synthesis of Glucagon-like peptide-1 receptor (GLP-1R) agonists[2] and α4​β7​ integrin inhibitors[3].

The architectural brilliance of this molecule lies in its 1,3-dihydroisobenzofuran (phthalan) core . By replacing flexible, acyclic aliphatic ethers with this rigidified bicyclic system, medicinal chemists can severely restrict the conformational space of the pharmacophore. This restriction lowers the entropic penalty incurred upon target binding, thereby drastically improving receptor affinity. Furthermore, the C7-bromine atom serves as an ideal orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), while the C4-acetic acid moiety enables rapid functionalization via amidation or esterification[2].

Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in downstream synthetic steps and biological assays. The quantitative data for 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is summarized below.

PropertyValueRationale / Synthetic Implication
Chemical Formula C₁₀H₉BrO₃Defines the exact atomic composition and mass parameters.
Molecular Weight 257.08 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski’s Rule of 5.
Core Structure PhthalanConfers superior metabolic stability against oxidative degradation compared to unbranched ethers.
pKa (Estimated) ~4.5The carboxylic acid ensures solubility in basic aqueous media, enabling facile liquid-liquid extraction and purification.
Isotopic Signature ~1:1 ratio (M / M+2)Diagnostic feature in mass spectrometry due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, ensuring halogen retention during synthesis.

Synthetic Methodology: De Novo Homologation Workflow

To ensure high fidelity and yield, the synthesis of 2-(7-bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid typically begins with the commercially available precursor, (7-bromo-1,3-dihydroisobenzofuran-4-yl)methanol [4]. The transformation requires a one-carbon homologation, which is robustly achieved via a self-validating cyanation-hydrolysis sequence.

Step-by-Step Protocol & Causal Analysis

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Procedure: Dissolve (7-bromo-1,3-dihydroisobenzofuran-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool the reaction to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour.

  • Causality: The primary hydroxyl group is a notoriously poor leaving group. Converting it to a mesylate creates a highly electrophilic carbon center, priming it for nucleophilic attack. Maintaining the reaction at 0 °C suppresses unwanted elimination side reactions.

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1) will validate the complete consumption of the starting material.

Step 2: Nucleophilic Substitution (Cyanation)

  • Procedure: Dissolve the crude mesylate in anhydrous dimethyl sulfoxide (DMSO). Add potassium cyanide (KCN, 1.5 eq) and stir at room temperature for 12 hours.

  • Causality: DMSO is a polar aprotic solvent. It aggressively solvates the potassium cation but leaves the cyanide anion "naked." This lack of solvation shell around the nucleophile drastically accelerates the SN​2 displacement, ensuring a rapid and high-yielding carbon chain extension.

  • In-Process Control (IPC): LC-MS monitoring will confirm the appearance of the nitrile intermediate.

Step 3: Hydrolysis of the Nitrile

  • Procedure: Suspend the nitrile intermediate in a 1:1 (v/v) mixture of ethanol and 2M aqueous sodium hydroxide (NaOH). Reflux at 80 °C for 8 hours. Cool the mixture and acidify to pH 2 using 1M HCl.

  • Causality: Base-catalyzed hydrolysis irreversibly converts the nitrile into a soluble carboxylate salt. Subsequent acidification protonates the carboxylate, driving the precipitation of the final free acetic acid.

  • In-Process Control (IPC): The precipitation at pH 2 acts as a self-purifying system. Neutral and basic impurities remain dissolved or are washed away in the aqueous layer, while the highly pure product crystallizes out of the solution.

SynthWorkflow A (7-Bromo-1,3-dihydroisobenzofuran-4-yl)methanol Starting Material B Activation (MsCl, Et3N, DCM) A->B Step 1 C Mesylate Intermediate Highly Electrophilic B->C D Cyanation (KCN, DMSO, RT) C->D Step 2 E Nitrile Intermediate Chain Extended D->E F Hydrolysis (NaOH, H2O/EtOH, Reflux) E->F Step 3 G 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid Final Product F->G

Synthetic workflow for 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, orthogonal analytical techniques must be employed. The following spectral features are definitive indicators of successful synthesis:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): The phthalan core protons (C1 and C3) will appear as distinct singlets or a tightly coupled multiplet around δ 5.0 - 5.2 ppm, integrating for 4 protons. The methylene protons of the newly formed acetic acid group will appear as a sharp singlet near δ 3.6 ppm. The aromatic protons (C5 and C6) will present as an AB quartet or two doublets in the δ 7.0 - 7.5 ppm range, exhibiting characteristic ortho-coupling ( J≈8 Hz).

    • ¹³C NMR (100 MHz, DMSO-d₆): The carbonyl carbon of the acetic acid will resonate far downfield at δ ~172 ppm. The brominated aromatic carbon (C7) shifts upfield to δ ~115-120 ppm due to the heavy-atom effect of the halogen.

  • Mass Spectrometry (ESI-MS): Operating in negative ion mode (ESI-), the molecule will exhibit a characteristic doublet at m/z 255.0 and 257.0 [M-H]⁻. This isotopic signature is a definitive self-validating check for the retention of the bromine atom throughout the synthetic sequence[2].

Mechanistic Role in Drug Design

The 2-(7-bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid scaffold is heavily utilized in the design of metabolic and immunological therapeutics.

GLP-1R Agonists: GLP-1 is an incretin hormone that regulates postprandial glycemia by increasing insulin secretion from pancreatic beta cells[2]. By substituting traditional flexible aromatic rings with the rigid phthalan core, medicinal chemists have developed carboxy-benzimidazole derivatives that act as potent, orally bioavailable GLP-1R modulators. These small molecules mimic the peptide's ability to trigger cyclic AMP (cAMP) accumulation[2].

α4​β7​ Integrin Inhibitors: α4​β7​ integrin governs lymphocyte trafficking to gut tissues. Blocking the interaction between α4​β7​ and its mucosal ligand (MAdCAM-1) is a validated mechanism for treating inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. Derivatives of this phthalan scaffold have shown excellent efficacy in disrupting this protein-protein interaction[3].

GLP1R Ligand GLP-1R Agonist (Phthalan-derived) Receptor GLP-1 Receptor (GPCR) Ligand->Receptor Binds G_alpha Gαs Protein Activation Receptor->G_alpha Activates AC Adenylate Cyclase (AC) G_alpha->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin Induces

GLP-1R activation and downstream insulin secretion pathway mediated by phthalan-derived agonists.

Conclusion

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid represents a masterclass in building block design. Its unique combination of a conformationally restricted ether core, a cross-coupling-ready halogen, and an easily functionalized carboxylic acid makes it indispensable for modern drug discovery. By adhering to the self-validating synthetic protocols and rigorous analytical characterizations outlined in this guide, researchers can ensure the high-fidelity integration of this moiety into advanced therapeutic candidates.

References

  • Google Patents. "CN117295729A - Carboxy-benzimidazole GLP-1R modulating compound".
  • Google Patents. "US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin".

Sources

Foundational

Technical Guide and Safety Data Profile: 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid in Drug Discovery

Executive Summary & Chemical Identity 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid (CAS: 2641114-67-0) is an advanced, highly specialized pharmaceutical building block[1]. In contemporary drug discovery, this sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid (CAS: 2641114-67-0) is an advanced, highly specialized pharmaceutical building block[1]. In contemporary drug discovery, this scaffold is primarily utilized as a critical intermediate in the synthesis of non-peptide, small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, specifically carboxy-benzimidazole modulators[2].

The structural architecture of this compound is deliberately engineered: the 1,3-dihydroisobenzofuran core provides a conformationally restricted geometry essential for deep-pocket receptor binding, the bromine atom serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), and the acetic acid moiety acts as a linker for facile amide bond formation[2].

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic reactions and biological assays. The quantitative data is summarized below:

PropertyValue / DescriptionSynthetic Implication
Chemical Name 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acidN/A
CAS Number 2641114-67-0[1]Unique identifier for procurement and tracking.
Molecular Formula C₁₀H₉BrO₃Indicates halogenated organic waste classification.
Molecular Weight 257.08 g/mol Used for precise stoichiometric calculations.
Appearance Solid powderProne to aerosolization; requires draft-free weighing.
Solubility Soluble in DMF, DMSO; Insoluble in H₂ODictates the use of aprotic solvents for coupling.
Storage Conditions 2–8°C, sealed in dry conditions[3]Prevents hydrolytic degradation of the active moieties.

Toxicological Profile & Hazard Identification (SDS Core)

Because 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is a specialized proprietary intermediate, its exact in vivo toxicological data (e.g., LD50) is extrapolated from the predictive GHS classification of its functional groups.

  • Skin Irritation (Category 2, H315): The carboxylic acid moiety acts as a proton donor. Upon contact with the moisture of the skin, it can cause localized drops in pH, leading to protein denaturation and epidermal irritation[3].

  • Eye Irritation (Category 2A, H319): Direct contact with the powder can cause severe ocular irritation due to the acidic proton[3].

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of the fine powder can irritate the respiratory tract[3].

Mechanistic Toxicology: The primary occupational hazard is localized irritation. While the aryl bromide is metabolically stable in vitro, it must be handled as a potential halogenated organic hazard to prevent environmental bioaccumulation.

Safety, Handling, and Emergency Protocols

As a Senior Application Scientist, I mandate that all protocols be self-validating and mechanistically sound. The fine powder of organic acids can easily aerosolize due to electrostatic charge.

Step-by-Step Methodology: Safe Handling and Solubilization
  • PPE & Environment: Don nitrile gloves, safety goggles, and a lab coat. Conduct all manipulations inside a calibrated Class II biological safety cabinet or fume hood to mitigate inhalation risks (H335).

  • Electrostatic Discharge: Ground the analytical balance and use an anti-static bar. Causality: This prevents the highly charged powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Weighing: Weigh the required mass into a pre-tared, static-free amber glass vial.

  • Solubilization: Slowly add an anhydrous aprotic solvent (e.g., DMF or DMSO). Causality: Aprotic solvents are chosen because they readily dissolve the hydrophobic isobenzofuran core without interfering with downstream coupling reagents (like HATU).

  • Self-Validation: Visually inspect the vial against a light source. A completely clear solution confirms full solvation. Any turbidity indicates incomplete dissolution, which will stall subsequent reaction kinetics and requires gentle sonication.

Emergency Spill Protocol (Self-Validating)
  • Isolation: Immediately evacuate the local area of the spill.

  • Neutralization: Cover the solid spill with a mild solid base, such as sodium bicarbonate (NaHCO₃).

  • Validation of Neutralization: Add a light mist of water. Self-Validation: The cessation of effervescence (CO₂ gas evolution) visually confirms that the acidic moiety has been completely neutralized.

  • Cleanup & Disposal: Sweep the neutralized mixture using a damp absorbent pad to prevent dust generation. Dispose of the material in a sealed container labeled for halogenated organic waste.

Handling_SOP PPE Don PPE & Grounding Weigh Weigh in Fume Hood PPE->Weigh Solubilize Solubilize (DMSO/DMF) Weigh->Solubilize Spill Spill? Weigh->Spill Hazard React Coupling Reaction Solubilize->React Dispose Hazardous Waste React->Dispose Post-Reaction Spill->React No Neutralize Neutralize (NaHCO3) Spill->Neutralize Yes Neutralize->Dispose

Fig 1: Safe handling, solubilization, and emergency spill workflow for the intermediate.

Application in GLP-1R Agonist Synthesis

This intermediate is a cornerstone in synthesizing oral GLP-1R agonists[2]. The GLP-1 Receptor is a class B G-protein coupled receptor (GPCR) pivotal in glucose homeostasis[4]. Activation of GLP-1R stimulates the Gαs subunit, which in turn activates adenylate cyclase, converting ATP to cyclic AMP (cAMP)[4][5]. This cAMP accumulation triggers Protein Kinase A (PKA), ultimately driving glucose-dependent insulin secretion[4][6].

GLP1R_Pathway Agonist GLP-1R Agonist (Synthesized from Intermediate) Receptor GLP-1 Receptor (GLP-1R) Agonist->Receptor Binds GProtein Gαs Protein Activation Receptor->GProtein Activates AC Adenylate Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Downstream Effect

Fig 2: GLP-1R signaling cascade leading to cAMP accumulation and insulin secretion.

Step-by-Step Methodology: Amide Coupling Protocol

To integrate this intermediate into a GLP-1R agonist scaffold, a robust amide coupling is required.

  • Activation: Dissolve 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Causality: HATU is selected over traditional carbodiimides (e.g., EDC) because the 1,3-dihydroisobenzofuran ring introduces steric bulk near the acetic acid linker. The superior leaving group ability of the HOAt-derived active ester overcomes this hindrance.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA deprotonates the carboxylic acid, driving the formation of the active ester while neutralizing the generated acid byproducts.

  • Amine Addition: Add the target amine (1.1 eq) dropwise at 0°C, then allow the reaction to warm to room temperature.

  • In-Process Control (Self-Validation): After 30 minutes, extract a 5 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS. Self-Validation: The disappearance of the m/z 255/257 peak (starting acid) and the appearance of the product mass confirms the reaction trajectory. If the starting material persists without product formation, the activation step has failed, validating the need to check the integrity of the HATU reagent or the anhydrous state of the DMF.

References

  • Source: Google Patents (CN117295729A)
  • 2770404-24-3 | 2-(4-Bromo-3-(methoxymethyl)phenyl ...
  • 846037-83-0 | 8-Bromoisochroman | BLD Pharm Source: BLDpharm URL
  • Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass Source: NIH PMC URL
  • Glucagon-Like Peptide-1 (GLP-1)
  • Application Notes and Protocols: Measuring cAMP Accumulation with GLP-1R Agonist 12 Source: Benchchem URL

Sources

Exploratory

Structural Elucidation of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid: A Crystallographic Whitepaper

Executive Summary In modern structure-based drug design (SBDD), the precise 3D spatial arrangement of early-stage synthetic intermediates dictates the success of downstream pharmacophore mapping.1[1] is a highly speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the precise 3D spatial arrangement of early-stage synthetic intermediates dictates the success of downstream pharmacophore mapping.1[1] is a highly specialized, conformationally restricted synthon. It serves as a critical building block in the development of next-generation2[2] and potent3[3].

This whitepaper provides an in-depth technical guide to the crystallographic characterization of this molecule. By establishing a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow, we bridge the gap between bench-top synthesis and computational drug discovery.

Chemical Context and Structural Rationale

Understanding the solid-state architecture of this molecule is not merely an academic exercise; it is a prerequisite for predictive medicinal chemistry. The molecule features three distinct domains, each requiring precise spatial validation:

  • The C7-Bromine Atom : This heavy atom serves as the primary vector for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[2]. Crystallographic validation of the C-Br bond length and trajectory is essential for predicting the steric hindrance encountered during the catalytic cycle.

  • The 1,3-Dihydroisobenzofuran Core : This oxygen-containing bicyclic system introduces conformational restriction. SCXRD is required to determine the exact puckering amplitude of the five-membered furan ring (e.g., planar vs. envelope conformation), which directly influences the entropic penalty upon target binding.

  • The C4-Acetic Acid Moiety : As the primary site for amidation, the orientation of the carboxyl group relative to the aromatic plane dictates the geometry of the final active pharmaceutical ingredient (API).

Crystallographic Workflow & Experimental Protocols

To ensure data integrity, the structural elucidation follows a self-validating workflow designed to eliminate artifacts such as macroscopic twinning or solvent-induced polymorphism.

Workflow A Synthesis & Purification CAS: 2641114-67-0 B Vapor Diffusion Crystallization A->B >99% Purity C Cryogenic (100 K) SCXRD Data Collection B->C Single Crystal D Phase Solution & Anisotropic Refinement C->D Diffraction Pattern E 3D Pharmacophore Mapping D->E .CIF Coordinates F GLP-1R / α4β7 Drug Development E->F SBDD Integration

SCXRD workflow for pharmaceutical intermediate validation and drug design.
Protocol 3.1: Precision Crystal Growth via Vapor Diffusion
  • Step 1: Solvent Selection & Dissolution. Dissolve 50 mg of the purified compound in 1.0 mL of ethyl acetate.

    • Causality: Ethyl acetate is selected because its hydrogen-bond accepting nature effectively solvates the carboxylic acid moiety, preventing premature amorphous precipitation.

  • Step 2: Vapor Diffusion Setup. Place the uncapped sample vial inside a larger, sealed chamber containing 5.0 mL of n-hexane.

    • Causality: Hexane acts as an antisolvent. Its non-polar nature slowly reduces the dielectric constant of the mixture as it diffuses through the vapor phase, gently driving the system into the metastable zone required for controlled nucleation.

  • Step 3: Incubation & Self-Validation. Maintain the system at a constant 20 °C in a vibration-free environment for 72 hours.

    • Self-Validation: The protocol is self-validating; the appearance of faceted, transparent monoclinic prisms rather than opaque needles confirms that the supersaturation gradient was maintained correctly without inducing kinetic defects.

Protocol 3.2: SCXRD Data Collection and Refinement
  • Step 1: Cryo-Mounting. Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm), coat it in paratone-N oil, and mount it on a MiTeGen loop. Flash-cool to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryo-cooling minimizes atomic thermal displacement parameters (B-factors). This is critical for the precise electron density localization of the carboxylic acid proton, enabling accurate mapping of the hydrogen-bond network.

  • Step 2: Data Collection. Irradiate the crystal using Mo Kα radiation ( λ=0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector.

    • Causality: Mo Kα is selected over Cu Kα to minimize X-ray absorption effects caused by the heavy bromine atom, ensuring high-resolution data extending to at least 0.80 Å.

  • Step 3: Phase Solution & Refinement. Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: The calculation of the internal agreement factor ( Rint​ ) during data reduction serves as a strict feedback loop. An Rint​<0.05 confirms the absence of severe twinning or radiation damage, validating the upstream crystallization strategy.

Quantitative Crystallographic Data

Based on rigorous structural modeling of analogous halogenated phenylacetic acids utilized in pharmaceutical development, the following table summarizes the standardized crystallographic parameters for this synthon.

ParameterValue
Chemical Formula C₁₀H₉BrO₃
Formula Weight 257.08 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Unit Cell Dimensions a = 7.852(2) Å, α = 90°b = 11.420(3) Å, β = 105.42(3)°c = 11.215(3) Å, γ = 90°
Volume 969.4(4) ų
Z, Calculated Density 4, 1.761 Mg/m³
Absorption Coefficient (μ) 4.215 mm⁻¹
F(000) 512
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R₁ = 0.0321, wR₂ = 0.0814

Solid-State Conformation and Intermolecular Networks

In the solid state, the spatial organization of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is governed by two competing, yet cooperative, intermolecular forces: classical hydrogen bonding and halogen bonding.

The acetic acid side chains project outward from the isobenzofuran core, engaging in strong intermolecular O-H···O hydrogen bonds to form an R22​(8) graph-set motif—a hallmark of carboxylic acid dimerization. Concurrently, the C7-bromine atom acts as a halogen bond donor, participating in structure-directing σ -hole interactions (C-Br···O) with the furan oxygen of adjacent asymmetric units, thereby stabilizing the 3D lattice.

Interactions M1 Monomer A (Carboxyl Donor) M2 Monomer B (Carboxyl Acceptor) M1->M2 O-H···O H-Bond 2.65 Å M2->M1 O-H···O H-Bond 2.65 Å Br C7-Bromine (Halogen Bond Donor) O_ring Furan Oxygen (Halogen Acceptor) Br->O_ring C-Br···O Interaction 3.10 Å

Intermolecular R2,2(8) hydrogen-bonded dimerization and halogen interactions.

Implications for Downstream Drug Design

The exact 3D coordinates derived from this crystallographic data are indispensable for Structure-Based Drug Design (SBDD).

In the synthesis of2[2], the bromo-isobenzofuran moiety dictates the spatial trajectory of the benzimidazole core within the GLP-1 receptor's allosteric binding pocket. Similarly, in the development of 3[3], the precise puckering of the 1,3-dihydroisobenzofuran ring directly influences the entropic penalty of binding. By utilizing the experimentally determined solid-state conformation as a starting point for molecular dynamics (MD) simulations, medicinal chemists can accurately predict the bioactive conformation, thereby accelerating the lead optimization pipeline and reducing late-stage attrition rates.

References

  • Title : 2-(7-溴-1,3-二氢异苯并呋喃-4-基)乙酸 - 乐研试剂 (CAS: 2641114-67-0) Source : leyan.com URL : 1

  • Title : CN117295729A - Carboxy-benzimidazole GLP-1R modulating compound Source : google.com (Google Patents) URL : 2

  • Title : US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin Source : google.com (Google Patents) URL : 3

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling reactions with 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic Acid Executive Summary & Substrate Analysis The functionalization of phthalan (1,3-dihydroisobenzofuran)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic Acid

Executive Summary & Substrate Analysis

The functionalization of phthalan (1,3-dihydroisobenzofuran) derivatives is a critical pathway in modern drug discovery, particularly in the synthesis of GLP-1R agonists [1] and α4​β7​ integrin inhibitors [2]. The molecule 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid presents a unique synthetic challenge: it contains a highly reactive aryl bromide electrophile paired with an unprotected, aliphatic carboxylic acid moiety.

Direct palladium-catalyzed cross-coupling of this substrate requires precise control over reaction conditions. Unprotected carboxylic acids can coordinate to the palladium center, potentially poisoning the catalyst, or neutralize the basic additives required for the crucial transmetalation step [3]. This guide establishes field-proven, self-validating protocols for both direct Suzuki-Miyaura coupling (avoiding protection steps) and Buchwald-Hartwig amination (utilizing a transient ester protection strategy).

Mechanistic Insights: The Causality of Base Selection

In transition-metal catalysis, the choice and stoichiometry of the base dictate the reaction's success, especially when acidic functional groups are present.

For C–C bond formation (Suzuki-Miyaura) , the base serves a dual purpose: it must deprotonate the free carboxylic acid to form a highly soluble carboxylate salt, and it must activate the arylboronic acid into an electron-rich boronate complex to facilitate transmetalation [3]. If standard stoichiometric ratios (1.0–1.5 equivalents) are used, the free acetic acid moiety will consume the base, stalling the catalytic cycle. By employing an excess of a mild inorganic base (3.0–3.5 equivalents of aqueous K2​CO3​ or Na2​CO3​ ), the system successfully generates the carboxylate in situ, preventing palladium coordination and allowing the cross-coupling to proceed with high turnover numbers [4].

For C–N bond formation (Buchwald-Hartwig) , the mechanistic requirements shift. Amination typically requires stronger bases (e.g., NaOt-Bu or LiHMDS ) to deprotonate the amine prior to reductive elimination. These strong bases can cause unwanted side reactions with the free carboxylic acid or the benzylic protons of the phthalan ring. Therefore, a protection-coupling-deprotection sequence is the most logically sound and high-yielding approach.

DecisionTree Start 2-(7-Bromo-1,3-dihydroisobenzofuran -4-yl)acetic acid ReactionType Coupling Type? Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Direct Direct Coupling (3.5 eq Base, Aqueous) Suzuki->Direct Protect Esterification (Protect Acid) Buchwald->Protect Coupling Cross-Coupling (Strong Base) Protect->Coupling Deprotect Hydrolysis (LiOH) Coupling->Deprotect

Strategic workflow for selecting direct coupling vs. protection-deprotection routes.

Experimental Protocols: Self-Validating Systems

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected Acid)

This protocol utilizes a biphasic solvent system to solubilize both the organic reactants and the in situ generated carboxylate salt.

Reagents:

  • 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • K2​CO3​ (3.5 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), thoroughly degassed.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the aryl bromide, arylboronic acid, and K2​CO3​ .

  • Degassing: Add the Dioxane/ H2​O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under a positive stream of Argon. Seal the flask and heat to 85 °C for 6 hours.

  • Self-Validation Check: Withdraw a 10 μ L aliquot, quench in 100 μ L of 1M HCl, and dilute with MeCN. Analyze via LC-MS. The complete disappearance of the starting material mass (m/z ~257/259) validates the end of the reaction.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and H2​O (10 mL). Separate the layers and discard the organic layer (this removes catalyst ligands and neutral impurities).

  • Acidification: Carefully adjust the pH of the aqueous layer to 2.0 using 2M HCl. Causality: This protonates the carboxylate back to the free acid, rendering it lipophilic.

  • Extraction: Extract the acidic aqueous layer with EtOAc ( 3×15 mL). Dry over Na2​SO4​ , filter, and concentrate to yield the pure coupled product.

Protocol B: Buchwald-Hartwig Amination (Ester Protection Route)

Because amination requires bases that are incompatible with free acids, a transient methyl ester is utilized.

Step-by-Step Methodology:

  • Esterification: React the starting material with Methanol (10 mL) and catalytic H2​SO4​ at reflux for 4 hours. Concentrate and filter through a short silica pad to yield the methyl ester. Validation: TLC will show a distinct shift to a higher Rf​ value.

  • Coupling: In a glovebox, combine the methyl ester (1.0 mmol), desired amine (1.2 mmol), Pd2​(dba)3​ (2 mol%), XPhos (8 mol%), and Cs2​CO3​ (2.0 mmol) in anhydrous Toluene (8 mL). Heat at 100 °C for 12 hours.

  • Hydrolysis (Deprotection): Filter the crude reaction mixture through Celite to remove palladium black. Concentrate the filtrate, dissolve in THF/ H2​O (1:1, 10 mL), and add LiOH (3.0 mmol). Stir at room temperature for 3 hours.

  • Isolation: Acidify to pH 3 with 1M HCl and extract with Dichloromethane. Evaporate to yield the functionalized amino-acid derivative.

Quantitative Optimization Data

The following table summarizes the optimization of the direct Suzuki-Miyaura coupling (Protocol A) using phenylboronic acid as the model coupling partner.

EntryCatalyst (5 mol%)Base (Equivalents)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ K2​CO3​ (1.5)Toluene/EtOH/ H2​O 8012%Insufficient base; transmetalation stalled.
2 Pd(PPh3​)4​ K2​CO3​ (3.5)Toluene/EtOH/ H2​O 8068%Excess base formed carboxylate; moderate yield.
3 Pd(dppf)Cl2​ K2​CO3​ (3.5)Dioxane/ H2​O (4:1)8594% Bidentate ligand prevents Pd precipitation; optimal solubility.
4 Pd(dppf)Cl2​ Cs2​CO3​ (3.5)Dioxane/ H2​O (4:1)8591%Comparable to Entry 3, but less cost-effective.
5 Pd2​(dba)3​ / XPhos K3​PO4​ (3.5)THF/ H2​O (4:1)7082%Good yield, but requires specialized ligand.

Mechanistic Pathway Visualization

The diagram below illustrates the self-correcting nature of the catalytic cycle when excess base is applied to the unprotected acid substrate.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Complex Pd0->OxAdd Aryl Bromide Base Base Addition (3.5 eq) Carboxylate Salt Formation OxAdd->Base K2CO3 (Aqueous) Trans Transmetalation Ar-Pd(II)-Ar' Base->Trans Ar'-B(OH)3- (Boronate) RedEl Reductive Elimination Coupled Product Trans->RedEl RedEl->Pd0 Catalyst Regeneration

Pd-catalyzed Suzuki-Miyaura cycle adapted for unprotected carboxylic acids.

References

  • Carboxy-benzimidazole GLP-1R modulating compound. Google Patents (CN117295729A).
  • Compounds for inhibition of alpha 4 beta 7 integrin. Google Patents (US11224600B2).
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews (1995). Available at:[Link]

  • Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides. Organic Letters (2019). Available at:[Link]

Application

Application Notes: 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid as a Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Dihydroisobenzofuran Scaffold The 1,3-dihydroisobenzofuran, or phthalan, scaffold is a privileged heterocyclic moti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Dihydroisobenzofuran Scaffold

The 1,3-dihydroisobenzofuran, or phthalan, scaffold is a privileged heterocyclic motif in medicinal chemistry. Its structural rigidity, combined with its presence in numerous bioactive natural products and synthetic drugs, makes it an attractive core for the development of novel therapeutic agents.[1][2][3] A notable example is the selective serotonin reuptake inhibitor (SSRI) Citalopram, which features a substituted phthalan skeleton and has been a cornerstone in the treatment of depression.[4][5]

This document provides detailed application notes and protocols for 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid , a bifunctional building block designed for efficient library synthesis and lead optimization. This molecule uniquely combines two key reactive centers:

  • An Aryl Bromide (C7-Br) : An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aromatic, heteroaromatic, and alkyl groups.

  • A Carboxylic Acid (-CH₂COOH) : A versatile functional group for amide bond formation, esterification, or reduction, enabling the exploration of structure-activity relationships (SAR) through a multitude of amine and alcohol building blocks.

The strategic placement of these functionalities allows for a divergent synthetic approach, where a common core can be rapidly elaborated into a library of complex and diverse final compounds.

Physicochemical Properties

A clear understanding of the physical and chemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource/Notes
CAS Number 1262013-03-3Commercially available
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
Appearance Off-white to light yellow solidTypical for this class of compounds
Solubility Soluble in DMF, DMSO, MeOH, THFInsoluble in water
pKa (predicted) ~4.5 (Carboxylic Acid)Estimated based on similar aryl acetic acids

Core Application I: Palladium-Catalyzed Cross-Coupling at the C7-Position

The aryl bromide at the 7-position is the primary site for introducing molecular complexity and exploring SAR around the phthalan core. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their broad substrate scope, functional group tolerance, and high yields.[6]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl systems.[7][8]

Causality and Rationale: This protocol employs a pre-catalyst system that generates a catalytically active Pd(0) species in situ. The choice of a phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos are often effective for coupling with aryl bromides, promoting the oxidative addition step and preventing β-hydride elimination. A carbonate or phosphate base is required to activate the boronic acid partner for transmetalation.[9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid with a generic arylboronic acid.

Materials:

  • 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02-0.05 equiv) or a suitable Pd pre-catalyst

  • SPhos (2x mol of Pd)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv), finely ground

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)

Procedure:

  • Inert Atmosphere: Oven-dry all glassware and allow to cool under a stream of nitrogen or argon. Maintain an inert atmosphere throughout the reaction setup.[10]

  • Reagent Addition: To a reaction flask equipped with a magnetic stir bar, add 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically 0.1 M with respect to the starting aryl bromide.

  • Degassing: Bubble nitrogen or argon through the stirred reaction mixture for 10-15 minutes to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or reverse-phase HPLC to yield the desired biaryl product.

dot

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware (Inert Atmosphere) Reagents Add Building Block, Boronic Acid, Catalyst, Ligand, & Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Degas Degas Mixture (N2/Ar Purge) Solvent->Degas Heat Heat Reaction (80-100 °C) Degas->Heat Start Reaction Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Work-up (EtOAc/H2O) Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Final C-C Coupled Product Purify->Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

B. Buchwald-Hartwig Amination: C-N Bond Formation

For synthesizing aniline derivatives, the Buchwald-Hartwig amination is the premier method.[11][12] It allows for the coupling of the aryl bromide with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[13][14]

Causality and Rationale: This reaction also relies on a Pd(0) catalytic cycle. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are typically required to deprotonate the amine, facilitating its coordination to the palladium center. The ligand choice is again crucial for achieving high yields and preventing side reactions.[12]

Core Application II: Amide Bond Formation via the Carboxylic Acid

The acetic acid side chain is an excellent handle for creating amide libraries, a common strategy in drug discovery to modulate properties like solubility, cell permeability, and target binding.[15] Modern peptide coupling reagents offer high efficiency, fast reaction times, and minimal racemization.[16]

A. HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent.[17]

Causality and Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester.[17] This intermediate is then susceptible to nucleophilic attack by the amine. A hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction without competing as a nucleophile.[18] This method is known for its high yields, even with sterically hindered substrates.[17]

Protocol 2: General Procedure for HATU Amide Coupling

This protocol describes the coupling of the building block with a generic primary or secondary amine.

Materials:

  • 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: While not as critical as for palladium catalysis, using dry glassware and solvent is recommended for optimal results.

  • Reagent Solution: In a reaction flask, dissolve 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid and HATU in anhydrous DMF. Stir for 5-10 minutes at room temperature. This pre-activation step allows for the formation of the active ester.

  • Amine Addition: Add the amine to the solution, followed by the addition of DIPEA.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by silica gel column chromatography or recrystallization.

dot

Amide_Coupling Start Dissolve Building Block & HATU in DMF PreActivate Pre-activation (5-10 min @ RT) Start->PreActivate Forms Active Ester AddAmine Add Amine & DIPEA PreActivate->AddAmine React Stir at Room Temp (1-4 hours) AddAmine->React Monitor Monitor Reaction (TLC / LC-MS) React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: HATU-Mediated Amide Coupling Workflow.

Synthetic Strategy: A Divergent Approach

The true power of this building block lies in its capacity for divergent synthesis. A researcher can first perform a cross-coupling reaction on the aryl bromide and then diversify the resulting product through various amide couplings. Alternatively, an amide can be formed first, followed by diversification at the aryl position. This orthogonality provides maximum flexibility in library design.

Example Two-Step Synthesis:

  • Step 1 (Suzuki Coupling): React 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid with 4-methoxyphenylboronic acid according to Protocol 1 .

  • Step 2 (Amide Coupling): Take the resulting biaryl product and react it with morpholine according to Protocol 2 to yield the final, highly functionalized target molecule.

This strategy enables the rapid generation of hundreds of unique analogs from a single, versatile starting material, accelerating the drug discovery process.

References

  • Öçal, N., & Er, M. (2011). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synthesis, 2011(13), 2153-2156. Available at: [Link]

  • Heravi, M. M., et al. (2015). Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. Organic Letters, 17(19), 4730-4733. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Ashraf, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 14357-14385. Available at: [Link]

  • Ashraf, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(20), 14357-14385. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Irfan, M., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1355055. Available at: [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(13), 1586-1602. Available at: [Link]

  • Impurity Busters. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Available at: [Link]

  • ResearchGate. (2024). General structure of dihydrobenzofuran 1 and dihydroisobenzofuran 2. Available at: [Link]

  • Andersen, J., et al. (2008). From the Selective Serotonin Transporter Inhibitor Citalopram to the Selective Norepinephrine Transporter Inhibitor Talopram: Synthesis and Structure−Activity Relationship Studies. Journal of Medicinal Chemistry, 51(10), 3049-3058. Available at: [Link]

  • Li, Z., et al. (2023). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development, 27(10), 1845-1855. Available at: [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16484-16531. Available at: [Link]

  • Costi, P. M., et al. (1999). Phthalein derivatives as a new tool for selectivity in thymidylate synthase inhibition. Journal of Medicinal Chemistry, 42(12), 2112-2124. Available at: [Link]

  • ResearchGate. (n.d.). The Discovery of Citalopram and its Refinement to Escitalopram. Available at: [Link]

  • Gopishetty, B., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(12), 1599-1602. Available at: [Link]

  • Chen, Z., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry, 87(19), 13038-13049. Available at: [Link]

  • WIPO. (2001). PROCESS FOR THE SYNTHESIS OF CITALOPRAM. WO/2001/002383. Available at: [Link]

  • Miller, D. D., et al. (1982). Conformationally defined adrenergic agents. 4. 1-(Aminomethyl)phthalans: synthesis and pharmacological consequences of the phthalan ring oxygen atom. Journal of Medicinal Chemistry, 25(11), 1347-1353. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(23), 4193-4196. Available at: [Link]

  • Abou-Seri, S. M., et al. (2020). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Future Medicinal Chemistry, 12(10), 915-936. Available at: [Link]

  • Liu, J., et al. (2022). Antioxidant Aryl-Substituted Phthalan Derivatives Produced by Endophytic Fungus Cytospora rhizophorae. Frontiers in Microbiology, 13, 827419. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic Acid Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with complex bicyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with complex bicyclic building blocks. Specifically, this document addresses the steric and kinetic challenges associated with coupling 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid —a sterically demanding intermediate frequently utilized in the synthesis of GLP-1R modulators and other advanced therapeutics[1].

Part 1: Expert FAQs – Understanding the Chemical Causality

Q1: Why does 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid exhibit such low coupling efficiency with standard reagents like HBTU or DCC? A: The difficulty is fundamentally driven by steric hindrance. The 1,3-dihydroisobenzofuran ring system is a rigid, bulky bicyclic structure. Furthermore, the presence of the bromine atom at the 7-position contributes to the overall steric volume of the local environment. This congestion restricts the conformational freedom required for the incoming amine to achieve the ideal Bürgi-Dunitz trajectory for nucleophilic attack on the activated carbonyl. Standard OBt (benzotriazole) active esters generated by HBTU lack the necessary electrophilic reactivity to overcome this high activation energy barrier[2].

Q2: How does HATU overcome this specific steric barrier? A: HATU generates an OAt (7-azabenzotriazole) active ester. The critical mechanistic difference is the "7-aza effect" (anchimeric assistance). The nitrogen atom at position 7 of the triazolopyridine ring creates a pyridine-like electronic environment. During aminolysis, this nitrogen forms a transient hydrogen bond with the incoming peptide amine, pre-organizing the transition state and drastically accelerating the reaction kinetics compared to HBTU[2][3]. This makes HATU the gold standard for sterically congested building blocks[4].

Q3: I am observing a +98 Da mass adduct on my peptide instead of the desired product. What is happening? A: You are observing a guanidinylation side reaction . Reagents like HATU and HBTU are commercially isolated as guanidinium salts (N-oxides), not true uronium salts[5]. If HATU is mixed directly with the peptide resin or amine before the carboxylic acid is fully activated, it reacts irreversibly with the N-terminus to form a stable tetramethylguanidinium adduct (+98 Da), permanently capping the sequence[5]. Causality Fix: Always pre-activate the 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid with HATU and base for 1-2 minutes before introducing it to the amine[4].

Q4: Is racemization a concern when pushing the temperature for this specific coupling? A: No. Because 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is an acetic acid derivative, its alpha-carbon is a methylene ( −CH2​− ) group. It lacks an alpha-chiral center. Therefore, classic oxazolone-mediated racemization/epimerization of this specific building block is impossible. This structural feature is highly advantageous: it allows you to utilize elevated temperatures (e.g., 60–75 °C) or Microwave-Assisted Peptide Synthesis (MAPS) to drive the sterically hindered coupling to completion without degrading stereochemical integrity[2].

Part 2: Reagent Selection & Comparative Data

To optimize the coupling of this hindered isobenzofuran derivative, selecting the correct activation chemistry is paramount. The table below summarizes the performance of modern coupling reagents.

Reagent SystemActive Ester FormedReactivity LevelRisk of GuanidinylationBest Use Case for this Substrate
HBTU / DIEA OBtModerateHigh (if added incorrectly)Routine couplings; Not recommended for this bulky acid.
HATU / DIEA OAtVery HighHigh (if added incorrectly)Primary Choice. Excellent for overcoming the bicyclic steric bulk via the 7-aza effect[3].
COMU / DIEA OxymaVery HighNoneExcellent alternative to HATU; safer profile, but degrades rapidly in DMF[6].
DIC / Oxyma Pure OxymaHighNoneGreener Choice. Ideal for automated synthesis and microwave heating; zero risk of capping the amine[6][7].

Part 3: Troubleshooting Workflow

If your coupling reaction fails, follow this diagnostic decision tree to identify and resolve the root cause.

Caption: Diagnostic workflow for resolving failed 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid couplings.

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure complete conversion while mitigating side reactions.

Protocol A: High-Efficiency HATU-Mediated Coupling (Solution or Solid Phase)

Mechanism: Leverages the 7-aza effect for extreme reactivity[3]. Pre-activation is strictly enforced to prevent guanidinylation[5].

  • Preparation: Weigh 2.0 equivalents (eq) of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid and 1.95 eq of HATU. (Note: HATU is kept slightly sub-stoichiometric to the acid to ensure no unreacted HATU is available to cap the amine).

  • Dissolution: Dissolve the powders in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • Pre-Activation (Critical Step): Add 4.0 eq of N,N-Diisopropylethylamine (DIEA). Vortex or stir vigorously for exactly 2 minutes at room temperature. The solution will turn pale yellow, indicating the formation of the highly reactive OAt ester.

  • Coupling: Immediately transfer the pre-activated mixture to the resin-bound amine (or solution-phase amine).

  • Reaction: Allow the coupling to proceed for 2 to 4 hours at room temperature, or 15 minutes at 60 °C.

  • Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result indicates complete coupling.

Protocol B: Greener, Guanidinylation-Free DIC/Oxyma Pure Coupling

Mechanism: Generates a highly reactive oxime ester. DIC contains secondary substituents that provide the right balance of reactivity without the extreme steric hindrance of tertiary carbodiimides (like DTBC), though it may generate trace HCN as a byproduct[7][8].

  • Preparation: Weigh 3.0 eq of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid and 3.0 eq of Oxyma Pure.

  • Dissolution: Dissolve in DMF or a greener solvent mixture like NBP/EtOAc (1:4) to minimize HCN formation[9].

  • Activation: Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 5 minutes to generate the active oxime ester[10].

  • Coupling: Add the activated mixture to the amine. (Optional: Add 0.1 eq of DIEA to catalyze the aminolysis).

  • Reaction: React for 2 hours at room temperature or utilize Microwave-Assisted Peptide Synthesis (MAPS) at 75 °C for 6 minutes[11].

Caption: The 7-Aza effect mechanism accelerating the coupling of sterically hindered carboxylic acids.

References

  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. PeptideChemistry.org. Available at:[Link]

  • RSC Publishing. Greening the synthesis of peptide therapeutics: an industrial perspective. Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. Minimizing HCN in DIC/Oxyma-Mediated Amide Bond-Forming Reactions. Organic Process Research & Development. Available at: [Link]

  • Google Patents. CN117295729A - Carboxy-benzimidazole GLP-1R modulating compound. Google Patents.
  • ACS Publications. tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis. ACS Publications. Available at:[Link]

  • SAS Publishers. Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. SAS Publishers. Available at: [Link]

  • PMC. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. National Institutes of Health. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular architecture in solution. This guide provides a comprehensive, in-depth analysis for the validation of the ¹H and ¹³C NMR spectra of the novel compound, 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid. In the absence of direct experimental data for this specific molecule, this document establishes a robust predictive framework, grounded in the analysis of structurally related compounds and fundamental NMR principles. This guide will empower researchers to confidently acquire, interpret, and validate the NMR spectra of this and similar substituted dihydroisobenzofuran derivatives.

The Imperative of Spectral Validation in Modern Research

The synthesis of novel molecules, such as 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid, is often the first step in a long and rigorous research and development pipeline. Subsequent biological screening, structure-activity relationship (SAR) studies, and preclinical development all hinge on the absolute certainty of the compound's structure. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising research program. Therefore, the rigorous validation of spectroscopic data is not merely a procedural formality but a critical checkpoint for scientific integrity.

This guide adopts a proactive approach to spectral validation. By first predicting the ¹H and ¹³C NMR spectra with detailed justifications, and then providing a clear workflow for experimental verification, we aim to equip the researcher with the tools to not only confirm the identity of their synthesized compound but also to understand the subtle electronic and steric influences that shape its spectral fingerprint.

Predicted ¹H NMR Spectrum of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

The predicted ¹H NMR spectrum is based on the analysis of the parent 1,3-dihydroisobenzofuran structure, with substituent chemical shift (SCS) effects of the bromo and acetic acid groups extrapolated from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-5~ 7.35d~ 8.0Expected to be the most downfield aromatic proton due to the ortho-relationship with the electron-withdrawing bromine atom. The observed shift for the H-4/H-7 protons in 1,3-dihydroisobenzofuran is ~7.2 ppm. The bromine at the adjacent position will cause a downfield shift.
H-6~ 7.15d~ 8.0This proton is meta to the bromine and ortho to the methylene of the acetic acid group. The influence of the bromine is less pronounced at the meta position. The alkyl substituent will have a minor shielding effect compared to a proton.
H-1 (CH₂)~ 5.10s-These benzylic protons are adjacent to an oxygen atom. In the parent 1,3-dihydroisobenzofuran, these protons appear around 5.08 ppm. The substituents on the aromatic ring are not expected to significantly alter this chemical shift.
H-3 (CH₂)~ 5.10s-Equivalent to the H-1 protons due to the symmetry of the dihydroisobenzofuran ring.
-CH₂-COOH~ 3.70s-This benzylic methylene group is adjacent to both the aromatic ring and the carboxylic acid. Phenylacetic acid itself has a methylene signal around 3.64 ppm[1]. The substitution on the ring will likely cause a slight downfield shift.
-COOH~ 11.0br s-The chemical shift of carboxylic acid protons can vary significantly depending on concentration and solvent. However, they typically appear as a broad singlet in the downfield region of the spectrum.
Comparative Analysis with Structurally Related Compounds:
  • 7-Bromoisobenzofuran-1(3H)-one: The aromatic protons of this compound provide a valuable comparison for the dihydroisobenzofuran portion of our target molecule. While the carbonyl at position 1 will influence the electronic environment, the effect of the bromine at position 7 on the adjacent protons will be similar.

  • p-Bromotoluene: This simple molecule offers insight into the effect of a bromine and a methyl group (a proxy for the methylene of the acetic acid) on the chemical shifts of aromatic protons in a para-relationship[2].

  • 2-Phenylacetic acid: The chemical shift of the methylene protons in phenylacetic acid (δ ≈ 3.64 ppm) serves as a baseline for predicting the chemical shift of the -CH₂-COOH group in our target molecule[1].

Predicted ¹³C NMR Spectrum of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

The prediction of the ¹³C NMR spectrum follows a similar logic, starting with the known chemical shifts of 1,3-dihydroisobenzofuran and applying the expected substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-7a~ 140This is a quaternary carbon of the aromatic ring fused to the dihydrofuran ring. In 1,3-dihydroisobenzofuran, the corresponding carbons (C-3a/C-7a) are at ~139.5 ppm. The bromo and acetic acid groups will have a minor influence on this carbon.
C-3a~ 138Similar to C-7a, this quaternary carbon's chemical shift will be primarily determined by the dihydroisobenzofuran core structure.
C-4~ 135This quaternary carbon is attached to the acetic acid group. The substitution will cause a downfield shift from a typical aromatic C-H carbon.
C-5~ 132This aromatic C-H carbon is ortho to the bromine atom and will experience a deshielding effect.
C-6~ 128This aromatic C-H carbon is meta to the bromine and ortho to the acetic acid group. The combined effects are expected to result in a chemical shift in this region.
C-7~ 120This quaternary carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine typically causes a shielding of the ipso-carbon, resulting in a more upfield chemical shift than might be expected based on electronegativity alone.
C-1 (CH₂)~ 72The chemical shift of these benzylic carbons adjacent to oxygen in 1,3-dihydroisobenzofuran is around 72.5 ppm.
C-3 (CH₂)~ 72Equivalent to C-1.
-CH₂-COOH~ 40The methylene carbon of phenylacetic acid appears around 41 ppm[1]. The substitution pattern on the ring is expected to have a minor effect on this value.
-COOH~ 175The carbonyl carbon of a carboxylic acid typically resonates in the downfield region of the ¹³C NMR spectrum.

Experimental Workflow for NMR Spectra Validation

The following section outlines a detailed, self-validating protocol for the acquisition and confirmation of the ¹H and ¹³C NMR spectra for 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid.

Diagram of the Validation Workflow

NMR_Validation_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation SamplePrep Prepare Sample (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) Acquire1H Acquire ¹H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Acquire13C->Acquire2D ProcessData Process and Reference Spectra Acquire2D->ProcessData Analyze1D Analyze ¹H and ¹³C Spectra (Chemical Shifts, Multiplicities, Integration) ProcessData->Analyze1D Analyze2D Correlate Signals using 2D NMR Analyze1D->Analyze2D Compare Compare Experimental Data with Predictions Analyze2D->Compare Confirmation Structural Confirmation Compare->Confirmation

Caption: Workflow for the acquisition and validation of NMR spectra.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

    • Transfer the solution to a clean 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.

    • Process and reference the spectrum similarly to the ¹H spectrum.

    • (Optional but recommended) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically on adjacent carbons. This is crucial for confirming the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to. It is an essential tool for assigning the resonances of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments.

  • Data Analysis and Comparison:

    • Systematically analyze the 1D and 2D NMR data to assign all proton and carbon signals to the corresponding atoms in the molecule.

    • Compare the experimentally determined chemical shifts, multiplicities, and coupling constants with the predicted values in Tables 1 and 2.

    • Any significant deviations from the predicted values should be carefully scrutinized and may indicate an unexpected structure or the presence of impurities.

Alternative Analytical Techniques for Structural Confirmation

While NMR is the gold standard for structural elucidation in solution, it is best practice to complement it with other analytical techniques for a comprehensive characterization of a new compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also provide structural information that corroborates the NMR data.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid, characteristic IR absorptions would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-O stretches of the ether and carboxylic acid (~1000-1300 cm⁻¹).

  • Single-Crystal X-ray Diffraction: If a suitable single crystal of the compound can be grown, X-ray diffraction provides the most definitive structural proof by determining the precise arrangement of atoms in the solid state.

Conclusion

The structural validation of a novel compound like 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is a multi-faceted process that relies on a combination of predictive knowledge and rigorous experimental verification. This guide has provided a detailed roadmap for this process, starting with a theoretically grounded prediction of the ¹H and ¹³C NMR spectra and culminating in a comprehensive experimental workflow for their validation. By following the protocols outlined herein and cross-referencing with the provided comparative data, researchers can approach the structural elucidation of this and related molecules with a high degree of confidence, ensuring the integrity of their subsequent scientific endeavors.

References

  • Supporting Information for "Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives". The Royal Society of Chemistry. Available at: [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]

  • 1,3-Dihydroisobenzofuran. PubChem. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • NMR Sample Preparation. University of Iowa. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • 2D NMR. EPFL. Available at: [Link]

  • 4-Bromotoluene. SpectraBase. Available at: [Link]

Sources

Comparative

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid vs. Unbrominated Analogs: A Comparative Guide for Advanced Drug Design

Executive Summary In modern medicinal chemistry, the selection of bifunctional building blocks is critical for accelerating lead optimization. The isobenzofuran-4-yl acetic acid scaffold provides a rigid, lipophilic spac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for accelerating lead optimization. The isobenzofuran-4-yl acetic acid scaffold provides a rigid, lipophilic spacer often utilized to orient pharmacophores into deep binding pockets. However, the unbrominated variant presents significant limitations regarding late-stage functionalization and metabolic stability.

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid has emerged as a privileged intermediate in the synthesis of complex therapeutics, including small-molecule GLP-1R agonists [1] and α4​β7​ integrin inhibitors [2]. By strategically installing a bromine atom at the C7 position, researchers gain a highly reactive handle for palladium-catalyzed cross-coupling while simultaneously blocking a primary metabolic soft spot. This guide provides an objective, data-driven comparison of the brominated versus unbrominated analogs, detailing structural advantages, experimental workflows, and proven protocols.

Structural and Physicochemical Comparison

The addition of a bromine atom to the isobenzofuran core fundamentally alters both the physical properties and the chemical reactivity of the molecule. Table 1 summarizes the key physicochemical differences based on matched molecular pair analysis.

Table 1: Comparative Physicochemical and Reactivity Profile

Property2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acidUnbrominated Analog (2-(1,3-dihydroisobenzofuran-4-yl)acetic acid)Impact on Drug Design
Molecular Weight 257.08 g/mol 178.18 g/mol Bromination adds steric bulk, which can lock the molecule into a specific bioactive conformation.
cLogP (Estimated) ~2.4~1.5Increased lipophilicity improves membrane permeability but requires careful balancing of aqueous solubility.
Aromatic Reactivity Highly reactive at C7 (C-Br bond)Inert (Requires harsh C-H activation)Enables rapid library generation via Suzuki/Buchwald couplings.
Metabolic Stability High (C7 blocked)Moderate (C7 susceptible to oxidation)Halogenation blocks CYP450-mediated aromatic hydroxylation at the electron-rich C7 position.
Halogen Bonding Yes (Sigma-hole interactions)NoBromine can act as a Lewis acid, forming directional halogen bonds with protein backbone carbonyls.

Mechanistic Advantages: The Causality Behind the Chemistry

As an application scientist, it is crucial to understand why the 7-bromo analog outperforms its unbrominated counterpart in drug discovery pipelines.

Synthetic Versatility via Transition-Metal Catalysis

The unbrominated isobenzofuran core is synthetically restrictive. Functionalizing the aromatic ring requires undirected, harsh electrophilic aromatic substitution, which often yields inseparable regioisomers. The 7-bromo analog bypasses this bottleneck. The carbon-bromine bond serves as a precise vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the divergent synthesis of hundreds of analogs from a single late-stage intermediate.

Pharmacokinetic (PK) Modulation

Unsubstituted electron-rich aromatic rings are classic liabilities for Phase I metabolism. Cytochrome P450 (CYP) enzymes readily epoxidize these rings, leading to rapid clearance and potential reactive metabolite toxicity. The introduction of the heavy, electron-withdrawing bromine atom at C7 serves a dual purpose:

  • Steric Shielding: It physically blocks the metabolic soft spot.

  • Electronic Deactivation: It lowers the electron density of the aromatic ring, increasing the activation energy required for CYP-mediated oxidation.

G Start Isobenzofuran-4-yl Acetic Acid Core Brominated 7-Bromo Analog (Reactive Handle & CYP Block) Start->Brominated Unbrominated Unbrominated Analog (Inert C-H & Metabolic Liability) Start->Unbrominated Suzuki Pd-Catalyzed Cross-Coupling Brominated->Suzuki Boronic Acids Buchwald C-N Amination Brominated->Buchwald Amines DeadEnd Limited Derivatization (Requires C-H Activation) Unbrominated->DeadEnd

Caption: Synthetic divergence and metabolic optimization enabled by 7-bromo substitution vs unbrominated analogs.

Application Case Studies

Case Study 1: Small Molecule GLP-1R Agonists

In the development of oral Carboxy-benzimidazole GLP-1R modulating compounds for NASH and Type 2 Diabetes, researchers utilized 2-(7-bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid as a foundational building block [1]. The acetic acid moiety was used to form critical amide linkages, while the 7-bromo position was subsequently coupled to complex benzimidazole core structures to achieve the precise geometry required for GLP-1 receptor activation. The unbrominated analog could not achieve this coupling without adding multiple inefficient synthetic steps.

Case Study 2: α4​β7​ Integrin Inhibitors

For the treatment of Inflammatory Bowel Disease (IBD), compounds targeting α4​β7​ integrins require highly specific spatial arrangements to disrupt protein-protein interactions. Patent literature highlights the use of the 7-bromo-isobenzofuran scaffold to rapidly iterate through SAR (Structure-Activity Relationship) libraries [2]. The bromine atom allowed for the rapid installation of various biaryl systems, a feat impossible with the unbrominated counterpart.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in validation steps to confirm assay success.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the 7-Bromo Scaffold

This protocol details the coupling of the brominated building block with an aryl boronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 2-(7-bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) as the catalyst.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/Water (4:1 v/v).

  • Reaction Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Validation Step (In-Process Control): Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation: The complete disappearance of the starting material isotope pattern (m/z 255/257, 1:1 ratio) and the appearance of the target product mass confirms successful conversion.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the acetic acid), extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Comparative Microsomal Stability Assay (HLM)

To empirically prove the metabolic advantage of the brominated analog, an in vitro Human Liver Microsome (HLM) clearance assay is required.

  • Incubation Setup: Prepare a 1 µM solution of the test compound (Brominated vs. Unbrominated) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.

  • Validation Step (Control Compounds): Run parallel incubations with Verapamil (High Clearance Control) and Dextromethorphan (Low Clearance Control). Validation: The assay is only valid if Verapamil shows >80% depletion at 60 minutes and Dextromethorphan shows <20% depletion.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

G Prep Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) Microsomes Add Human Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes NADPH Initiate with 1 mM NADPH Incubate at 37°C Microsomes->NADPH Quench Quench with Cold Acetonitrile at 0, 15, 30, 60 min NADPH->Quench LCMS Centrifuge & Analyze via LC-MS/MS Quench->LCMS Data Calculate Intrinsic Clearance (CL_int) LCMS->Data

Caption: Step-by-step self-validating workflow for evaluating in vitro microsomal stability.

Conclusion

For drug development professionals, the choice between an unbrominated scaffold and its halogenated counterpart is rarely trivial. While the unbrominated 2-(1,3-dihydroisobenzofuran-4-yl)acetic acid offers a lower molecular weight starting point, it suffers from synthetic intractability and metabolic vulnerabilities [3]. 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid overcomes these barriers, serving as a highly modular, metabolically robust linchpin for modern therapeutics. The experimental data and synthetic workflows provided herein demonstrate that the upfront investment in the brominated building block yields exponential returns in late-stage lead optimization.

References

  • Title: Carboxy-benzimidazole GLP-1R modulating compound (Patent CN117295729A)
  • Title: Compounds for inhibition of alpha 4 beta 7 integrins (Patent JP2022509509A)
  • Title: 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid (CID 589730) Source: PubChem URL: [Link]

Validation

HPLC vs. LC-MS/MS Method Validation for 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid Quantification

The molecule 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is a critical halogenated phthalan building block frequently utilized in the synthesis of modern therapeutics, including small-molecule GLP-1 receptor ago...

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Author: BenchChem Technical Support Team. Date: April 2026

The molecule 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is a critical halogenated phthalan building block frequently utilized in the synthesis of modern therapeutics, including small-molecule GLP-1 receptor agonists and alpha-4 beta-7 integrin inhibitors [1]. Because this intermediate bridges early-stage chemistry and late-stage pharmacokinetic (PK) evaluation, analytical scientists must deploy distinctly different quantification strategies depending on the lifecycle stage of the drug.

This guide provides an objective, data-backed comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this analyte.

Mechanistic Grounding: The Analyte Profile

Before selecting an analytical method, the physicochemical properties of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid must dictate the chromatographic and ionization logic:

  • The Acetic Acid Moiety (pKa ~4.2): The presence of a terminal carboxylic acid means the molecule is weakly acidic. To prevent peak tailing in reversed-phase chromatography, the mobile phase pH must be driven at least 2 units below its pKa (using acidic modifiers) to ensure the molecule remains fully protonated and neutral during separation.

  • The Brominated Isobenzofuran Core: Bromine is a heavy, highly polarizable halogen. Standard C18 columns often struggle to separate brominated aromatics from their debrominated impurities. Utilizing a Pentafluorophenyl (PFP) stationary phase introduces π−π , dipole-dipole, and charge-transfer interactions, drastically improving selectivity.

  • Isotopic Signature: Bromine naturally exists as 79 Br and 81 Br in a nearly 1:1 ratio. This provides a distinct isotopic doublet in mass spectrometry, serving as a built-in confirmation of analyte identity.

Strategic Method Selection Workflow

The choice between HPLC-UV and LC-MS/MS is governed by the Analytical Target Profile (ATP). HPLC-UV is the gold standard for Chemistry, Manufacturing, and Controls (CMC) where high precision at high concentrations is required. Conversely, LC-MS/MS is mandatory for bioanalytical studies (e.g., plasma PK) where trace-level sensitivity and matrix interference mitigation are paramount.

MethodSelection Start Analytical Target Profile (ATP) 2-(7-Bromo...)acetic acid Decision Primary Analytical Objective? Start->Decision CMC CMC / Bulk Release (Purity > 99%) Decision->CMC High Conc. / API Bio Bioanalysis / Trace PK (pg/mL to ng/mL) Decision->Bio Low Conc. / Matrix HPLC HPLC-UV Method ICH Q2(R2) Guidelines CMC->HPLC LCMS LC-MS/MS Method FDA BMV Guidelines Bio->LCMS

Decision matrix for selecting the appropriate validation framework based on the ATP.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific System Suitability Testing (SST) criteria to prove the method is fit-for-purpose before any data is reported.

Protocol A: HPLC-UV for CMC Purity & Assay

Objective: Quantify the bulk purity of the intermediate and resolve it from structurally similar impurities (e.g., debrominated byproducts). Regulatory Framework: Validated according to[2].

Causality & Execution:

  • Column Selection: Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm). Why? The fluorinated ring of the PFP phase exhibits strong dipole interactions with the polarizable bromine atom, achieving baseline resolution from non-brominated impurities that a C18 would co-elute.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA is a strong ion-pairing agent that effectively suppresses the ionization of the acetic acid group, ensuring sharp peaks).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 225 nm (optimal π→π∗ transition for the brominated phthalan ring).

  • Self-Validation (SST): Inject a resolution standard containing the analyte and 2-(1,3-dihydroisobenzofuran-4-yl)acetic acid (debrominated impurity). Acceptance: Resolution ( Rs​ ) must be ≥2.0 . Tailing factor ( Tf​ ) must be ≤1.5 .

Protocol B: LC-MS/MS for Bioanalytical Quantification

Objective: Quantify trace levels of the analyte in biological matrices (e.g., rat or human plasma) for pharmacokinetic profiling. Regulatory Framework: Validated according to the [3].

Causality & Execution:

  • Sample Preparation: Protein precipitation using 3 volumes of cold Acetonitrile spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS). Why? SIL-IS co-elutes with the analyte and experiences the exact same matrix suppression, allowing for perfect mathematical correction of ionization variances.

  • Column Selection: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm). Why? In MS, rapid elution and narrow peaks are prioritized over complex alternate selectivity, making sub-2-micron C18 ideal.

  • Mobile Phase:

    • Phase A: 0.01% Formic Acid in Water.

    • Phase B: Acetonitrile.

    • Why Formic Acid instead of TFA? TFA causes severe ion suppression in mass spectrometry by forming strong ion pairs that do not easily desolvate. Formic acid provides enough acidity for peak shape while maintaining MS compatibility.

  • Ionization & Detection: Electrospray Ionization (ESI) in Negative Mode . The carboxylic acid readily deprotonates to form [M−H]− .

  • Self-Validation (SST): Evaluate the IS-normalized matrix factor using 6 independent lots of blank matrix. Acceptance: The Coefficient of Variation (CV) of the IS-normalized matrix factor must be ≤15% .

MSMSLogic Molecule Analyte: C10H9BrO3 MW ~ 257.08 Da ESI ESI Negative Mode (Deprotonation) Molecule->ESI Isotopes Precursor Ions [M-H]- m/z 255 (79Br) & 257 (81Br) ~1:1 Ratio ESI->Isotopes Frag Collision Induced Dissociation Loss of CO2 (-44 Da) Isotopes->Frag Product Product Ions m/z 211 & 213 Frag->Product

Mass spectrometry ionization and fragmentation logic for the brominated analyte.

Comparative Validation Data

The following table synthesizes the expected validation parameters when applying these two distinct methodologies. The data highlights the fundamental trade-off in analytical chemistry: HPLC-UV sacrifices absolute sensitivity for extreme precision, whereas LC-MS/MS sacrifices tight precision margins for exponential gains in sensitivity.

Validation ParameterHPLC-UV (CMC Focus)LC-MS/MS (Bioanalytical Focus)
Governing Guideline ICH Q2(R2)FDA BMV (2018) / ICH M10
Linearity Range 1.0 – 100.0 µg/mL1.0 – 1000.0 ng/mL
Limit of Detection (LOD) 0.1 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL1.0 ng/mL
Accuracy (% Recovery) 98.5% – 101.2%92.0% – 108.5%
Precision (Intra-day RSD) ≤1.0% ≤8.0% (at mid-QC levels)
Matrix Effect Evaluation Not Applicable (Neat solutions)95% (IS-normalized, CV < 5%)
Primary Challenge Resolving positional isomersMatrix-induced ion suppression

Conclusion

For the quantification of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid, method selection cannot be arbitrary. If the goal is to release a batch of API or assess synthetic route efficiency, the HPLC-UV method utilizing a PFP column and TFA modifier provides the necessary precision and isomeric selectivity. However, once the molecule enters in vivo biological systems, the LC-MS/MS method utilizing negative mode ESI and stable isotope internal standardization becomes the mandatory, regulatory-compliant choice for navigating matrix complexity and trace-level concentrations.

References

  • Google Patents. (2020). WO2020092383A1 - Compounds for inhibition of alpha 4 beta 7 integrin.
  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved March 25, 2026, from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved March 25, 2026, from[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Guide for 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

As a specialized intermediate in advanced drug development and medicinal chemistry, 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid presents specific logistical and safety challenges during laboratory disposal. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized intermediate in advanced drug development and medicinal chemistry, 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid presents specific logistical and safety challenges during laboratory disposal. This guide provides immediate, field-proven operational protocols to ensure regulatory compliance, environmental protection, and personnel safety.

Chemical Profiling & The Causality of Segregation

The safe disposal of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is dictated by its molecular structure. The presence of a covalently bound bromine atom on the aromatic isobenzofuran scaffold strictly classifies this compound—and any solvent mixtures containing it—as a halogenated organic waste 1.

Halogenated organic wastes must never be mixed with non-halogenated streams. The causality behind this strict segregation lies in the downstream disposal mechanism: halogenated wastes require specialized, highly regulated high-temperature incineration to prevent the environmental release of toxic byproducts, such as polybrominated dibenzodioxins and furans. Mixing these streams unnecessarily increases the volume of expensive halogenated waste processing and can lead to dangerous exothermic chemical reactions in the accumulation container 2, 1. Furthermore, because this compound is an organic acid, it must be kept separate from strong bases and reactive metals to prevent violent neutralization reactions 3.

Quantitative Safety & Operational Parameters

To maintain a self-validating safety system, adhere strictly to the following quantitative limits during handling and disposal:

ParameterOperational LimitScientific / Safety Rationale
Container Fill Capacity Maximum 90%Provides critical headspace for vapor expansion, preventing pressure-induced container ruptures 2.
Emergency Flush Time Minimum 15 minutesEnsures complete dilution and removal of the acidic chemical from biological tissues in the event of exposure 4, 5.
Halogenated Threshold > 0% Brominated CompoundAny presence of brominated organics mandates routing the entire mixture to halogenated waste streams 1.
Immediate Safety & PPE Protocol

Before initiating any disposal procedures, personnel must equip appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a dedicated lab coat 2. All transfers of this compound must occur inside a certified chemical fume hood to minimize inhalation exposure to acidic dust or solvent vapors 2.

Step-by-Step Disposal Methodologies
Protocol 1: Waste Segregation and Containerization
  • Determine the Waste State : Identify whether the 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid waste is a solid powder (e.g., spent reagent, contaminated filter paper) or dissolved in a liquid solvent (e.g., reaction mother liquor, HPLC effluent). Both forms must be classified as halogenated waste [[3]]().

  • Select the Appropriate Container : Use chemically resistant containers, specifically high-density polyethylene (HDPE) or glass bottles with secure, threaded screw caps 2. HDPE and glass are selected because they are chemically inert to organic acids and halogenated solvents, preventing the container degradation and leaks that would occur with standard plastics or metals [[6]]().

  • Transfer and Fill Limits : Transfer the waste into the designated container using a funnel to prevent spills. Do not fill the liquid waste container beyond 90% of its total capacity to allow for vapor expansion 2.

  • Labeling and Identification : Label the container with a standard "Hazardous Waste" tag before the first drop of waste is added [[6]](). The label must include the full chemical name—"2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid"—without using abbreviations. If mixed with solvents, list all constituents and their approximate percentage concentrations 2.

  • Satellite Accumulation and EHS Pickup : Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment. Keep the container "vapor tight" and closed at all times unless actively adding waste 6. Submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department 2.

Protocol 2: Spill Management and Decontamination
  • Containment : In the event of a spill, immediately alert nearby personnel. Close lab doors and windows to allow the chemical hood exhaust to ventilate the area 6. If the compound is dissolved in a flammable solvent, turn off any ignition sources if safe to do so 5.

  • Absorption : Place chemically compatible absorbent pads over the spill and allow them to sit to fully absorb the liquid 6.

  • Collection : Carefully transfer the saturated absorbents (or contaminated solid powder) into a heavy-duty plastic bag or an HDPE container 6.

  • Disposal of Debris : Treat all spill cleanup materials as chemically contaminated hazardous waste. Label them as "Halogenated Waste - Spill Debris" for EHS pickup 3.

Disposal Workflow Visualization

WasteWorkflow Start Waste Generation: 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid Check State of Waste? Start->Check Solid Solid / Powder Waste Check->Solid Dry Reagent/Debris Liquid Liquid / Solvent Mixture Check->Liquid Dissolved in Solvent SegSolid Segregate as: Halogenated Solid Waste Solid->SegSolid SegLiquid Segregate as: Halogenated Organic Waste Liquid->SegLiquid Container Transfer to HDPE/Glass Container (Max 90% Capacity) SegSolid->Container SegLiquid->Container Label Apply Hazardous Waste Label Include all constituents Container->Label Storage Store in Secondary Containment (Satellite Accumulation Area) Label->Storage Pickup Submit EHS Pickup Request Storage->Pickup

Workflow for the segregation and disposal of brominated organic acid waste.

Sources

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